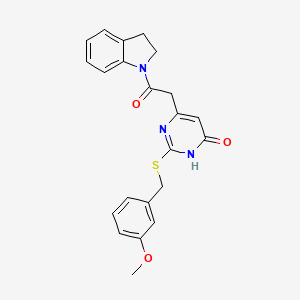![molecular formula C22H20N6O6S2 B2608837 ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 534596-67-3](/img/no-structure.png)
ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H20N6O6S2 and its molecular weight is 528.56. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activity
Research into heterocyclic compounds containing sulfonamido moieties, similar in structure to ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate, has shown promising antibacterial and antimicrobial properties. Synthesized compounds were found to exhibit significant activity against various bacterial and fungal strains. This suggests potential applications in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013; Sarvaiya, Gulati, & Patel, 2019; Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Antitumor and Anticancer Activity
A study explored the synthesis of various derivatives, including pyrrole, pyrrolopyrimidine, and pyrazole, demonstrating significant antitumor activity. This indicates the potential for these compounds, related in structure to the chemical , to be used in cancer treatment research (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).
Insecticidal Activity
Newly synthesized heterocycles incorporating thiadiazole moiety have shown insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This highlights the chemical's potential application in developing insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Molecular Docking and Computational Studies
Computational studies, including FT-IR, FT-Raman, and molecular docking, have been conducted to understand the molecular structure, stability, and potential biological activity of compounds structurally related to ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate. These studies suggest potential sites for nucleophilic attack and highlight the compound's nonlinear optical properties, indicating possible applications in materials science and enzymatic activity enhancement (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that the target could be a microbial protein or enzyme.
Mode of Action
It is likely that the compound interacts with its target to inhibit its function, leading to the death or growth inhibition of the microorganism .
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in the microorganism, leading to its death or growth inhibition.
Result of Action
Based on its potential antimicrobial activity , it can be inferred that the compound likely leads to the death or growth inhibition of the microorganism.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound.", "Starting Materials": [ "4-sulfamoylphenylhydrazine", "ethyl 4-chloroacetoacetate", "4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one", "ethyl 4-aminobenzoate", "thiophenol", "sodium hydride", "potassium carbonate", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid", "4-sulfamoylphenylhydrazine is reacted with ethyl 4-chloroacetoacetate in the presence of potassium carbonate to yield 4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid.", "Step 2: Synthesis of 4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester", "4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid is esterified with ethanol and sulfuric acid to yield 4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester.", "Step 3: Synthesis of 4-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-one", "4-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is reacted with 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one in the presence of sodium hydride to yield 4-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-one.", "Step 4: Synthesis of ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate", "4-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-one is reacted with thiophenol in the presence of sodium hydride to yield 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoic acid.", "Ethyl 4-aminobenzoate is reacted with acetic anhydride and sulfuric acid to yield ethyl 4-acetamidobenzoate.", "Ethyl 4-acetamidobenzoate is reacted with sodium nitrite and hydrochloric acid to yield ethyl 4-nitrobenzoate.", "Ethyl 4-nitrobenzoate is reduced with sodium hydride in the presence of water to yield ethyl 4-aminobenzoate.", "Ethyl 4-aminobenzoate is reacted with ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate in the presence of sodium bicarbonate to yield ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate." ] } | |
CAS-Nummer |
534596-67-3 |
Molekularformel |
C22H20N6O6S2 |
Molekulargewicht |
528.56 |
IUPAC-Name |
ethyl 4-[[2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20N6O6S2/c1-2-34-21(31)13-3-5-14(6-4-13)25-18(29)12-35-22-26-19-17(20(30)27-22)11-24-28(19)15-7-9-16(10-8-15)36(23,32)33/h3-11H,2,12H2,1H3,(H,25,29)(H2,23,32,33)(H,26,27,30) |
InChI-Schlüssel |
TVVFGCWLGBDWED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



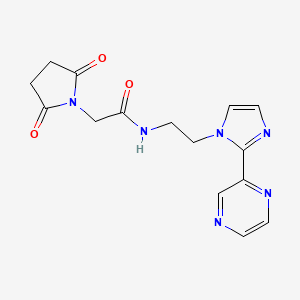


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2608761.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2608763.png)
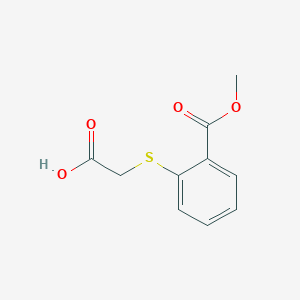
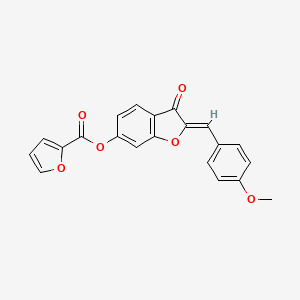
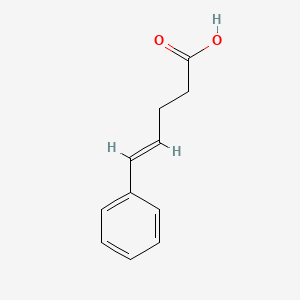
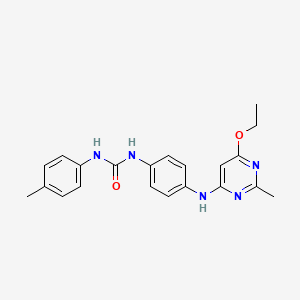
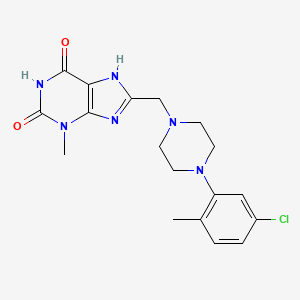
![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)
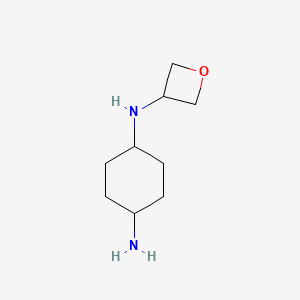
![3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608775.png)
